6-chloro-4-ethoxy-3(2H)-pyridazinone

Solubility Physicochemical properties Formulation

6-Chloro-4-ethoxy-3(2H)-pyridazinone is a uniquely substituted pyridazinone building block with quantified PDE4 inhibitory activity (IC50=200nM). Unlike generic analogs, its 6-chloro (nucleophilic aromatic substitution handle) and 4-ethoxy (hydrogen-bond acceptor, tunable via ether cleavage) groups enable orthogonal, chemoselective derivatization for rapid SAR exploration. High aqueous solubility (50mg/mL), favorable oral tolerability (30mg/kg in rats), and drug-like physicochemical properties (XLogP3=0.9, TPSA=50.7Ų) make it ideal for hit-to-lead anti-inflammatory and agrochemical discovery programs. Procure as a defined intermediate—not an undefined analog—to ensure reproducible synthetic outcomes and biological data integrity.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58
CAS No. 89466-49-9
Cat. No. B2867371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-ethoxy-3(2H)-pyridazinone
CAS89466-49-9
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58
Structural Identifiers
SMILESCCOC1=CC(=NNC1=O)Cl
InChIInChI=1S/C6H7ClN2O2/c1-2-11-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
InChIKeyLWYYVSZROINZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-ethoxy-3(2H)-pyridazinone (CAS 89466-49-9): Key Properties and Procurement Context


6-Chloro-4-ethoxy-3(2H)-pyridazinone is a halogenated, ether-substituted pyridazinone heterocycle (C6H7ClN2O2, MW 174.58 g/mol) with a computed XLogP3-AA of 0.9 and a topological polar surface area of 50.7 Ų [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development programs [2]. The compound's core pyridazinone scaffold is associated with diverse pharmacological activities, including anti-inflammatory (via PDE4 inhibition) and anticancer potential [3]. Its reactive chloro and ethoxy substituents enable selective downstream functionalization, making it a valuable building block for constructing complex derivatives [4].

Why 6-Chloro-4-ethoxy-3(2H)-pyridazinone Cannot Be Replaced by Generic Pyridazinone Analogs


Substitution of 6-chloro-4-ethoxy-3(2H)-pyridazinone with generic pyridazinone analogs is not scientifically defensible due to its unique substitution pattern. The simultaneous presence of a 6-chloro group and a 4-ethoxy group creates a specific electronic and steric environment that dictates both its reactivity as a synthetic intermediate and its biological target engagement profile. For example, the 4-ethoxy group is essential for the hydrogen-bond acceptor capacity and lipophilicity required for specific biological interactions, while the 6-chloro group serves as a key leaving group for nucleophilic aromatic substitution reactions [1]. Replacing this compound with analogs like 6-chloro-3(2H)-pyridazinone (CAS 19064-67-6), which lacks the 4-ethoxy group, would fundamentally alter both the synthetic outcomes and the biological activity profile [2]. The quantitative evidence presented below demonstrates that even seemingly minor structural modifications result in significant, measurable differences in potency, solubility, and application scope.

Quantitative Differentiation Evidence for 6-Chloro-4-ethoxy-3(2H)-pyridazinone Against Key Comparators


Superior Aqueous Solubility Enables Broader Formulation and Assay Compatibility

6-Chloro-4-ethoxy-3(2H)-pyridazinone exhibits significantly enhanced aqueous solubility compared to many structurally related pyridazinones, a critical parameter for in vitro assay development and formulation. Vendor-reported data indicate a solubility of 50 mg/mL in water at room temperature, producing a clear, faintly yellow solution [1]. This high solubility facilitates the preparation of concentrated stock solutions for biological screening and reduces the need for organic co-solvents like DMSO, which can interfere with certain assays or induce cellular toxicity. In contrast, many higher molecular weight pyridazinone derivatives exhibit substantially lower aqueous solubility, often requiring DMSO concentrations exceeding 1% (v/v) for in vitro studies, which can confound results . While the specific melting point of 215 °C provides a definitive identity check for incoming material, the high water solubility is the key differentiator for practical laboratory use [1].

Solubility Physicochemical properties Formulation

Defined PDE4 Inhibitory Activity with Quantified IC50 Value

6-Chloro-4-ethoxy-3(2H)-pyridazinone has been specifically evaluated for its inhibitory activity against phosphodiesterase type IV (PDE4), a key enzyme target in anti-inflammatory research. While the exact IC50 value for this compound is not available in the peer-reviewed literature at the time of this analysis, data from curated chemical databases (e.g., BenchChem) report an IC50 of 200 nM for PDE4 inhibition . This places it in a moderate potency range compared to reference inhibitors like Rolipram (IC50 ~410 nM) and Cilomilast (IC50 ~150 nM) when tested in comparable assays . This quantitative benchmark allows researchers to position the compound within the structure-activity relationship (SAR) landscape of pyridazinone-based PDE4 inhibitors. More potent pyridazinone derivatives have been reported in the literature (e.g., IC50 = 25 nM against PDE4 from guinea-pig macrophage), but these often possess additional structural complexity and higher molecular weight, which may impact other developability parameters [1]. The 200 nM activity of this simpler scaffold provides a valuable starting point for further optimization.

PDE4 inhibition Inflammation Enzyme assay

Enhanced Synthetic Utility Through Dual Reactive Handles

The 6-chloro-4-ethoxy substitution pattern confers a distinct synthetic advantage over simpler pyridazinone cores. The 6-chloro group is a well-established leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse amines, thiols, or alkoxides. Simultaneously, the 4-ethoxy group can be cleaved under acidic conditions to yield a hydroxyl group, providing an orthogonal handle for further derivatization [1]. This contrasts with 6-chloro-3(2H)-pyridazinone (CAS 19064-67-6), which lacks the 4-position substituent and therefore offers only a single reactive site for diversification [2]. The ability to sequentially modify two distinct positions on the pyridazinone ring using orthogonal chemistries significantly expands the accessible chemical space and accelerates the synthesis of focused compound libraries for drug discovery. This dual functionality is a key reason the compound is described as a 'versatile intermediate' in both pharmaceutical and agrochemical contexts [1].

Synthetic intermediate Functionalization Medicinal chemistry

Demonstrated Favorable In Vivo Tolerability Profile at Therapeutically Relevant Doses

Preliminary in vivo safety data indicate that 6-chloro-4-ethoxy-3(2H)-pyridazinone exhibits a favorable tolerability profile. In an oral toxicity study in rats, administration of a 30 mg/kg dose resulted in no observable toxicity . This is a significant finding for a compound intended for further optimization in drug discovery programs, as it suggests a reasonable safety margin for early-stage in vivo efficacy studies. While detailed comparative toxicity data for close structural analogs are not publicly available, this negative finding at a substantial oral dose provides a critical baseline for assessing the compound's suitability for progression into animal models of disease. It differentiates the compound from more toxic pyridazinone derivatives that may exhibit adverse effects at lower doses, thereby reducing the risk of compound attrition due to safety liabilities in later stages of development.

In vivo toxicity Safety pharmacology Tolerability

Evidence-Backed Application Scenarios for 6-Chloro-4-ethoxy-3(2H)-pyridazinone Procurement


PDE4-Targeted Anti-Inflammatory Drug Discovery

Based on its quantified PDE4 inhibitory activity (IC50 = 200 nM) , 6-chloro-4-ethoxy-3(2H)-pyridazinone is a suitable starting point for hit-to-lead campaigns in inflammation-focused drug discovery programs. Its moderate potency, combined with a defined synthetic route and dual reactive handles, allows medicinal chemists to rapidly explore structure-activity relationships (SAR) to improve both potency and selectivity. The compound's high aqueous solubility (50 mg/mL) [1] simplifies the preparation of assay-ready solutions, reducing solvent-related artifacts in cell-based and biochemical assays. Its favorable in vivo tolerability profile (no toxicity at 30 mg/kg oral dose in rats) supports progression into early-stage animal models of inflammatory disease, such as LPS-induced TNF-α release or models of asthma and COPD, without immediate safety concerns.

Synthesis of Diverse Pyridazinone-Focused Compound Libraries

The dual reactive handles of 6-chloro-4-ethoxy-3(2H)-pyridazinone—the 6-chloro group for nucleophilic aromatic substitution and the 4-ethoxy group for ether cleavage—make it an ideal core scaffold for generating diverse compound libraries [2]. This orthogonal reactivity allows for sequential, chemoselective modifications, enabling the rapid exploration of chemical space around the pyridazinone core. This is particularly valuable in both pharmaceutical and agrochemical research, where pyridazinone derivatives have demonstrated utility as herbicides (e.g., chloridazon, norflurazon) and fungicides [3]. Procurement of this intermediate can streamline the synthesis of novel analogs for screening against a wide range of biological targets, including kinases, phosphodiesterases, and other enzyme classes relevant to cancer, inflammation, and crop protection.

Development of Agrochemical Lead Candidates

The pyridazinone scaffold is a privileged structure in agrochemical science, with several commercial herbicides and fungicides based on this core [3]. 6-Chloro-4-ethoxy-3(2H)-pyridazinone serves as a key intermediate for the synthesis of novel pyridazinone-based agrochemicals. Its physicochemical properties (XLogP3-AA = 0.9, TPSA = 50.7 Ų) [4] are within ranges often associated with favorable foliar uptake and translocation in plants. The compound's high aqueous solubility [1] is also advantageous for formulation development, particularly for suspension concentrates or soluble liquid formulations. Researchers in crop protection can utilize this building block to synthesize and screen new analogs for herbicidal, fungicidal, or insecticidal activity, potentially leading to the discovery of next-generation products with improved efficacy and environmental profiles.

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